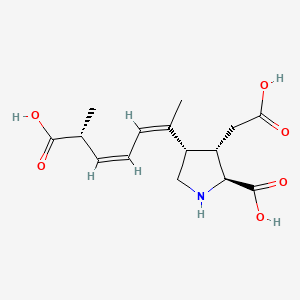

Isodomoic acid D

Description

Properties

CAS No. |

101977-26-8 |

|---|---|

Molecular Formula |

C15H21NO6 |

Molecular Weight |

311.33 g/mol |

IUPAC Name |

(2S,3S,4S)-4-[(2Z,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4-/t9-,10+,11-,13+/m1/s1 |

InChI Key |

VZFRNCSOCOPNDB-PQKHEMERSA-N |

Isomeric SMILES |

C[C@H](/C=C\C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isodomoic acid D involves the cyclization of linear precursors. One method includes the use of a biosynthetic cyclase enzyme, DabC, which cyclizes the linear precursor of isodomoic acid A to form this compound. This enzyme can be expressed in Escherichia coli and used in a bioconversion system to obtain this compound from linear substrates prepared by simple chemical synthesis .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it can be inferred that large-scale production would involve biotechnological methods similar to those used in laboratory settings. This would include the use of genetically engineered microorganisms to produce the necessary enzymes for the biosynthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Isodomoic acid D undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound’s complex structure.

Major Products

The major products formed from these reactions are various isomers and derivatives of this compound, which can have different biological activities and toxicities.

Scientific Research Applications

Isodomoic acid D exhibits various biological activities that make it an interesting compound for research:

- Neuroexcitatory Effects : Similar to domoic acid, this compound interacts with glutamate receptors, particularly the kainate and AMPA receptor subtypes. Studies have shown that this compound has a lower potency compared to other isomers but still contributes to excitatory neurotransmission in the central nervous system . Its role in modulating synaptic transmission highlights its potential for studying neurodegenerative diseases.

- Seizurogenic Properties : Research indicates that this compound has been tested for its ability to induce seizures in animal models. It has been found to be significantly less potent than some of its counterparts, such as isodomoic acid F. This reduced potency may provide insights into the structure-activity relationships within this class of compounds .

Synthesis and Chemical Properties

The synthesis of this compound has been an area of considerable interest due to its complex structure and the potential for creating analogs with varied biological activities:

- Synthetic Approaches : Various synthetic methodologies have been developed to produce isodomoic acids, including total synthesis strategies that utilize advanced organic chemistry techniques such as silicon-based cross-coupling reactions. These methods allow for the efficient construction of complex molecular frameworks while maintaining high stereochemical fidelity .

- Structural Variations : The different stereochemical configurations of isodomoic acids provide a platform for exploring their interactions with biological targets. The ability to create analogs with modified functional groups may lead to compounds with enhanced therapeutic profiles or reduced toxicity .

Case Studies

Several case studies illustrate the applications and implications of this compound in research:

- Neuropharmacology : A study assessed the binding affinities of various isomers of domoic acid and their effects on kainate receptors in rat cerebrum. This compound was included in this investigation, providing insights into its potential role as a pharmacological tool for understanding excitatory neurotransmission .

- Environmental Monitoring : Given its origins from marine sources, this compound serves as a biomarker for monitoring algal blooms and assessing the risk of shellfish poisoning. Research has highlighted its presence in marine environments, underscoring the importance of tracking such compounds for public health safety .

- Therapeutic Exploration : Investigations into the therapeutic potential of isodomoic acids have focused on their neuroprotective properties. By understanding their mechanisms of action at glutamate receptors, researchers aim to develop novel treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .

Mechanism of Action

Isodomoic acid D exerts its effects by acting as an agonist of ionotropic glutamate receptors in the central nervous system. It has a high affinity for kainate receptors, leading to excitotoxicity. This excitotoxicity is initiated by the integrative action on ionotropic glutamate receptors at both sides of the synapse, resulting in excessive calcium influx and neuronal damage .

Comparison with Similar Compounds

Structural Differences

Isodomoic acids are distinguished by their side-chain configurations (Table 1):

| Compound | Key Structural Features | Source Organisms |

|---|---|---|

| Domoic acid | Pyrrolidine core with (2S,3S,4S) stereochemistry; conjugated triene side-chain | Pseudo-nitzschia, Chondria armata |

| Isodomoic D | Double bond positions and stereochemistry distinct from DA; exact configuration unresolved | Shellfish, Nitzschia pungens |

| Isodomoic A | Cyclized product of precursor 7′-carboxy-N-geranyl-L-glutamate (cNGG) via DabC | Chondria armata, Pseudo-nitzschia |

| Isodomoic B | Major isomer in C. armata; produced by RadC1 cyclase | Chondria armata |

| Isodomoic C | Terminal hydroxymethyl group oxidized to carboxyl; lower receptor affinity vs. DA | Pseudo-nitzschia australis |

Table 1. Structural and biosynthetic distinctions among domoic acid isomers .

Iso-D’s side-chain geometry likely reduces its binding affinity to ionotropic glutamate receptors (iGluRs), a critical determinant of neurotoxicity .

Toxicity and Pharmacological Activity

Key Findings :

- Receptor Affinity : Iso-A and Iso-C exhibit 10–100× lower affinity for kainate receptors (KA-R) in rat hippocampus compared to DA, correlating with reduced neuroexcitatory potency .

- In Vivo Effects : In mice, Iso-A, B, and C induce milder behavioral changes (e.g., tremors, hypoactivity) than DA, with higher LD₅₀ values .

Table 2. Acute toxicity of DA and isomers in mice:

| Compound | LD₅₀ (mg/kg, intraperitoneal) | Behavioral Severity (vs. DA) |

|---|---|---|

| Domoic acid | 3.6 | Severe (reference) |

| Isodomoic A | 8.2 | Moderate |

| Isodomoic B | 7.5 | Moderate |

| Isodomoic C | 9.1 | Mild |

| Isodomoic D | Not reported | Inferred mild |

Data from ; Iso-D toxicity extrapolated from structural analogs.

Environmental Occurrence

- DA : Ubiquitous in diatoms and red algae; accumulates in shellfish during blooms .

Biological Activity

Isodomoic acid D is a member of the isodomoic acid family, which are naturally occurring compounds derived from marine sources, particularly diatoms and red algae. This compound has garnered significant interest due to its potent biological activities, particularly its neuroexcitatory effects and potential implications in neurological research.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring structure with multiple carboxylic acid groups. Its structural similarity to glutamic acid, a key neurotransmitter in the central nervous system, underlies its biological activity. The specific arrangement of functional groups contributes to its interaction with various ionotropic glutamate receptors (iGluRs) in the brain.

Neuroexcitatory Effects

This compound acts as a potent agonist at kainate receptors (iGluR5-7, KA1, KA2), which are subtypes of iGluRs. This interaction can lead to excitotoxicity, a process where excessive stimulation of neurons causes cellular damage and death. Such mechanisms are implicated in several neurodegenerative diseases, including Huntington's disease and epilepsy .

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Neuroexcitatory | Potent agonist at kainate receptors, inducing neuronal excitotoxicity |

| Toxicity | Similar effects observed in conditions like amnesic shellfish poisoning |

| Research Utility | Potential model for studying neurodegenerative diseases |

Synthesis and Isolation

Research has demonstrated various synthetic routes to produce isodomoic acids, including this compound. A notable study by Fleary-Roberts (2013) focused on the total synthesis of isodomoic acids using stereodivergent methods that allow for the construction of complex structures resembling natural products . The synthesis pathways highlight the challenges and innovations in producing these compounds for research purposes.

Toxicological Studies

A study published in 2018 isolated six novel compounds related to domoic acid from Chondria armata, including this compound. These compounds were found to share structural features with glutamate and exhibited significant binding affinity to glutamate receptors, reinforcing their neurotoxic potential . The research emphasizes the importance of understanding the biosynthetic pathways leading to these compounds for better risk assessment in marine food sources.

Implications for Research

The neurotoxic properties of this compound position it as a valuable tool in pharmacological research. Its ability to mimic the action of neurotransmitters makes it an important compound for studying synaptic transmission and excitotoxicity mechanisms. Furthermore, understanding its effects can contribute to insights into the pathogenesis of neurodegenerative diseases.

Q & A

Q. What is the biosynthetic pathway of isodomoic acid D, and how can researchers validate its intermediate steps experimentally?

this compound is synthesized from glutamic acid and geranyl pyrophosphate via N-prenylation, followed by oxidative modifications. Researchers can validate intermediates using heterologous expression systems (e.g., bacterial or yeast models) combined with isotopic labeling and LC-MS analysis to track precursor incorporation . Critical steps include characterizing oxygenases involved in post-prenylation transformations, such as hydroxylation or epoxidation, using enzyme inhibition assays and knockout mutants .

Q. Which analytical methods are most reliable for distinguishing this compound from its isomers (e.g., domoic acid) in environmental samples?

High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) is preferred. For example, reverse-phase C18 columns with mobile phases optimized for polar toxins can resolve this compound from domoic acid and other isomers. Validation requires spiking samples with certified reference standards and comparing retention times/fragmentation patterns .

Q. How do environmental factors like salinity influence this compound production in diatoms?

Salinity impacts toxin synthesis in species like Pseudo-nitzschia. For instance, at salinity 40 during the exponential growth phase, domoic acid levels peak (0.33 pg cell⁻¹ ± 0.14), while isodomoic acid C (a related isomer) remains undetectable under certain conditions. Experimental designs should include controlled salinity gradients (e.g., 20–40 PSU) coupled with toxin quantification via ELISA or LC-MS to correlate environmental stress with isomer profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound detection across species (e.g., mollusks vs. fish) and tissue types?

Discrepancies arise from species-specific depuration rates, metabolic transformations, or matrix interference. A systematic approach involves:

- Comparative depuration studies : Track toxin retention in live organisms (e.g., mussels vs. scallops) over time using isotopically labeled standards .

- Subcellular fractionation : Isolate digestive glands or hepatopancreas to localize toxin accumulation and identify binding proteins via proteomics .

- Method validation : Cross-validate results using multiple techniques (e.g., LC-MS vs. immunoassays) to rule out false positives .

Q. What are the challenges in synthesizing this compound enantioselectively, and how can stereochemical purity be ensured?

Total synthesis requires precise control over pyrrolidine ring formation and conjugated diene geometry. Key hurdles include:

- Stereocontrolled alkene synthesis : Use palladium-catalyzed cross-coupling or chiral auxiliaries to install tetrasubstituted double bonds without isomerization .

- Deprotection strategies : Avoid racemization during final steps (e.g., using sodium amalgam for detosylation under mild conditions) .

- Analytical verification : Confirm enantiopurity via chiral HPLC or X-ray crystallography of intermediates .

Q. How do oxygenase enzymes in the this compound pathway exhibit substrate promiscuity, and what implications does this have for engineering novel analogs?

Oxygenases in the biosynthetic cluster may accept structurally diverse substrates, enabling analog production. Researchers can:

- Screen synthetic substrates : Test geranyl pyrophosphate analogs with modified terpenoid chains in vitro .

- Structure-function studies : Use site-directed mutagenesis to identify active-site residues critical for substrate recognition .

- Metabolic engineering : Express modified oxygenases in diatom models to produce "unnatural" isomers with altered bioactivity .

Methodological Notes

- Data interpretation : When comparing toxin levels across studies, account for methodological variations (e.g., extraction efficiency, detection limits) .

- Reference standards : Use certified materials (e.g., NRC-CRM-IDAC) for quantification to ensure reproducibility .

- Ethical considerations : For in vivo studies, adhere to protocols for humane toxin administration and neurobehavioral monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.